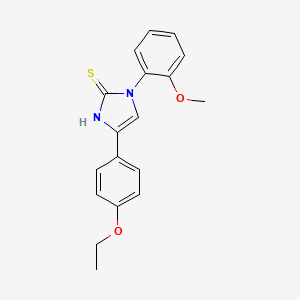

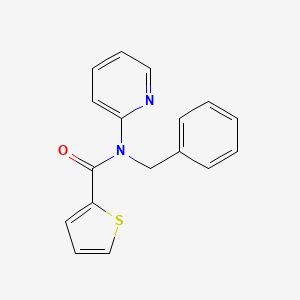

4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

説明

The compound "4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione" is a structurally novel molecule that appears to be related to a series of compounds with potential biological activity. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their binding profiles, molecular structures, and potential as pharmacological tools or inhibitors for various enzymes .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of an intermediate structure followed by further functionalization. For example, the synthesis of a potent serotonin-3 receptor antagonist involved the creation of a tritiated compound with a similar imidazole-thiazole backbone . Another study described the synthesis of an imidazo[2,1-b][1,3,4]thiadiazole derivative through a condensation reaction . These methods could potentially be adapted for the synthesis of "4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, X-ray diffraction analysis has been employed to determine the molecular and crystal structures of a tetrazole-thione derivative . Similarly, vibrational frequencies and molecular geometries have been investigated both experimentally and theoretically for a benzo[d]imidazole derivative . These studies provide insights into the conformational behavior and stability of such molecules, which would be relevant for the analysis of the target compound.

Chemical Reactions Analysis

The chemical reactivity of imidazole-thione derivatives can be inferred from studies on similar compounds. For example, the reactivity of an imidazo[2,1-b][1,3,4]thiadiazole derivative was characterized by its ability to undergo condensation reactions . Additionally, the competitive inhibition of dopamine beta-hydroxylase by thienylalkyl-imidazole-thiones suggests that the thione moiety in these compounds is critical for their biological activity . This information could be useful in predicting the types of chemical reactions that "4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-thione derivatives can be deduced from spectroscopic data and theoretical calculations. For instance, the vibrational spectrum and assignments of a benzo[d]imidazole derivative were determined using Fourier transform infrared spectroscopy and ab initio methods . The electronic properties, such as HOMO-LUMO analysis and hyperpolarizability, have also been calculated to assess the potential of these compounds in non-linear optics . These studies provide a foundation for understanding the properties of "4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione".

科学的研究の応用

Synthesis and Labeling Techniques

- The synthesis of imidazolinethione type compounds, closely related to the compound , for use as dopamine beta‐hydroxylase inhibitors has been achieved. These compounds were synthesized in carbon-14 and tritium-labeled forms, indicating their potential in radiolabeled studies (Senderoff, Shilcrat, Levinson, & Heys, 1989).

Synthesis of Derivatives and Chemical Properties

- Research has been conducted on synthesizing functionalized imidazole derivatives, which can yield a variety of compounds with potential applications in chemical and medicinal fields (Sarıpınar et al., 2006).

Mass Spectrometry Analysis

- Mass spectrometry has been utilized to analyze substituted 1,3‐dihydro‐2H‐imidazole‐2‐thiones. This indicates the compound's relevance in analytical chemistry, particularly in understanding its fragmentation patterns and structural analysis (Cert & Trujillo Péerez-Lanzac, 1987).

Applications in Corrosion Inhibition

- Imidazole derivatives have been explored for their corrosion inhibition efficacy, which suggests that similar compounds, like 4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, might also exhibit such properties (Prashanth et al., 2021).

Non-Linear Optical Behavior and Electronic Properties

- Research into the synthesis and structural characterization of similar compounds has shown their potential in non-linear optical behavior and electronic properties, which might be applicable in OLED devices and NLO applications (Ulahannan et al., 2020).

Biological Activity

- The imidazole ring, an integral part of this compound, is known for its biological activities, including antimicrobial and anticancer activities. This suggests potential pharmacological applications for the compound (Ramanathan, 2017).

Cardiotonic Agents

- Similar compounds have been synthesized and evaluated as cardiotonic agents, indicating potential cardiovascular applications (Schnettler, Dage, & Grisar, 1982).

Copper(I) Complexes Synthesis

- The synthesis and characterization of copper(I) complexes using related compounds have been explored, highlighting their potential in inorganic chemistry and material science (Jayasree & Aravindakshan, 2005).

特性

IUPAC Name |

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-3-22-14-10-8-13(9-11-14)15-12-20(18(23)19-15)16-6-4-5-7-17(16)21-2/h4-12H,3H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWPVYGREZZHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323634 | |

| Record name | 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

CAS RN |

688791-29-9 | |

| Record name | 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)